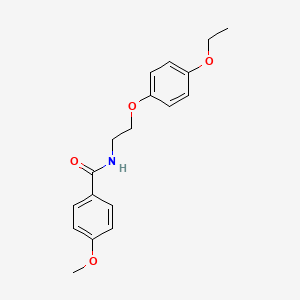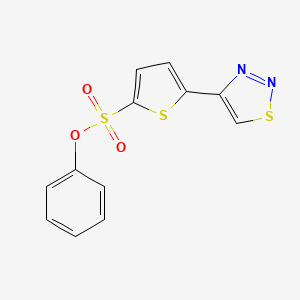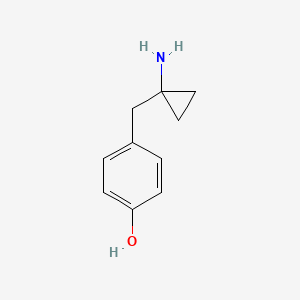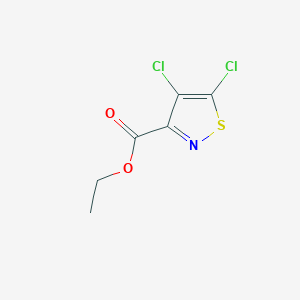![molecular formula C11H10N4O3 B2876346 N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-99-1](/img/structure/B2876346.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the benzo[d][1,3]dioxol-5-yl group are often used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties . They are part of a larger class of compounds known as benzodioxoles, which are aromatic organic compounds containing a benzene ring fused to a 1,3-dioxole .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as condensation reactions . For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their potential as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A key area of research involves the efficient synthesis of derivatives of N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and their pharmacological evaluation. For instance, Szabó et al. (2016) reported the synthesis of novel triazoles via the Cu(I)-catalyzed azide–alkyne cycloaddition, demonstrating significant antiproliferative activity against a panel of human cancer cell lines. These compounds, including variations in the benzyl group substitution, showed notable differences in cell growth-inhibitory properties, with some exhibiting activities comparable to cisplatin (Szabó et al., 2016).
Novel Routes to Synthesis and Antiviral Activities
Research by Hebishy et al. (2020) introduced a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. The synthesized compounds were evaluated for their in vitro anti-influenza A virus activity, with several showing significant antiviral activities (Hebishy et al., 2020).
In Silico Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds derived from this compound and investigated their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The study revealed that the synthesized compounds showed good to moderate activity against bacterial and fungal strains, with several compounds demonstrating excellent drug-likeness properties (Pandya et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible .
Mode of Action
It’s known that similar compounds can inhibit mitochondrial membrane potential , which could potentially lead to the disruption of energy production within the cell and ultimately cell death.
Biochemical Pathways
Given its potential effect on mitochondrial function , it could impact pathways related to energy production, such as oxidative phosphorylation.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may have similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-15-5-8(13-14-15)11(16)12-7-2-3-9-10(4-7)18-6-17-9/h2-5H,6H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHHYZBEFVAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)


![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)


![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)
![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)
